molecular formula C9H7FO2 B13456124 (2E)-3-fluoro-3-phenylprop-2-enoic acid CAS No. 82754-20-9

(2E)-3-fluoro-3-phenylprop-2-enoic acid

Cat. No.: B13456124
CAS No.: 82754-20-9
M. Wt: 166.15 g/mol
InChI Key: UJXJAFOYAIWOFY-SOFGYWHQSA-N
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Description

(2E)-3-Fluoro-3-phenylprop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a fluoro group attached to the third carbon of the prop-2-enoic acid chain, with a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-fluoro-3-phenylprop-2-enoic acid typically involves the reaction of fluorobenzene with acrolein in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming (2E)-3-fluoro-3-phenylpropanoic acid.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluoro-3-phenylpropanoic acid.

    Reduction: Formation of (2E)-3-fluoro-3-phenylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-Fluoro-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-fluoro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Cinnamic Acid: (2E)-3-phenylprop-2-enoic acid, which lacks the fluoro group.

    p-Coumaric Acid: (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid, which has a hydroxy group instead of a fluoro group.

    Ferulic Acid: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, which has both hydroxy and methoxy groups.

Uniqueness: The presence of the fluoro group in (2E)-3-fluoro-3-phenylprop-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.

Properties

CAS No.

82754-20-9

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(E)-3-fluoro-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+

InChI Key

UJXJAFOYAIWOFY-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)O)/F

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)F

Origin of Product

United States

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